AYPGKF

描述

AYPGKF is a synthetic peptide that acts as a selective agonist for the protease-activated receptor 4 (PAR4). This compound is derived from the native N-terminus cleavage sequence of the PAR4 receptor and is used extensively in research to study platelet aggregation and other cellular responses mediated by PAR4 .

科学研究应用

AYPGKF is widely used in scientific research due to its specificity for PAR4. Some key applications include:

Chemistry: Used to study peptide synthesis and modification techniques.

Biology: Employed in research on platelet aggregation, cellular signaling, and receptor-ligand interactions.

Medicine: Investigated for its role in thrombosis, inflammation, and cancer research.

Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting PAR4 .

作用机制

Target of Action

The primary target of Aypgkf is the Protease-Activated Receptor 4 (PAR4) . PAR4 is a member of the Protease-Activated Receptor family, which consists of four G protein-coupled receptors (PAR1–4) that are activated through the proteolytic and irreversible cleavage of a specific fragment of an amino group in the extracellular N-terminal domain of the receptor . The role of PAR4 in thrombin-induced platelet aggregation has been studied, and PAR4 blockade is thought to be useful as a new and promising approach in antiplatelet therapy in humans .

Mode of Action

This compound, a synthetic PAR4 agonist peptide, interacts with its target, PAR4, and triggers downstream cellular signaling events . It impairs lipopolysaccharide (LPS)-induced and basal phagocytosis, which can be restored by pharmacological PAR4 blockade . Coincubation with this compound and LPS enhances nitric oxide (NO) and reactive oxygen species (ROS) production and inducible nitric oxide synthase (iNOS) expression .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances NO and ROS production and iNOS expression . Furthermore, this compound-induced shape change in Gq -/- platelets was completely inhibited in the presence of AG17 or RhoA/p160ROCK inhibitor Y27632, confirming the role of Pyk2 in RhoA-dependent shape change .

Result of Action

The activation of PAR4 by this compound leads to proinflammatory changes in the knee joint that are dependent on the kallikrein–kinin system . It also causes a long-lasting increase in joint blood flow and edema formation . The PAR4–activating peptide was also found to be pronociceptive in the joint, where it enhanced sensitivity to a noxious thermal stimulus and caused mechanical allodynia and hyperalgesia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of LPS can enhance the effects of this compound on NO and ROS production and iNOS expression . .

生化分析

Biochemical Properties

Aypgkf interacts with the PAR4 receptor, a member of the protease-activated receptor family. This interaction triggers downstream cellular signaling events . The nature of these interactions involves the irreversible cleavage of a specific fragment of an amino group in the extracellular N-terminal domain of the receptor .

Cellular Effects

This compound influences cell function by mediating the macrophage response triggered by lipopolysaccharides (LPS). It counter-regulates the phagocytic activity of macrophages and innate response mechanisms implicated in the killing of invading pathogens .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the PAR4 receptor. This binding leads to the activation of the receptor and triggers downstream cellular signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to enhance Nitric Oxide (NO) and Reactive Oxygen Species (ROS) production in macrophages when co-incubated with LPS . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It stimulates platelet aggregation in vitro with an EC50 of 15 μM and can cause an increase in paw thickness in the paw edema inflammation model .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the PAR4 receptor. It interacts with this receptor, triggering downstream cellular signaling events .

Subcellular Localization

Given its role as a PAR4 receptor agonist, it is likely that it is localized to the cell membrane where the PAR4 receptor is found .

准备方法

Synthetic Routes and Reaction Conditions

AYPGKF is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or HATU and bases such as DIPEA to facilitate the formation of peptide bonds .

Industrial Production Methods

While this compound is primarily synthesized in research laboratories, industrial-scale production would follow similar SPPS protocols but with optimizations for larger batch sizes. This includes automated peptide synthesizers and high-throughput purification methods like preparative HPLC to ensure high purity and yield .

化学反应分析

Types of Reactions

AYPGKF undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT or TCEP.

Substitution: Amino acid residues can be substituted with other residues to create analogs for structure-activity relationship studies

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

相似化合物的比较

Similar Compounds

GYPGQV: Another PAR4-specific activator peptide.

Pc(4-4): A cyclic peptide that inhibits PAR4-mediated signaling.

Flavonols: Plant polyphenolic compounds that have been shown to inhibit platelet aggregation .

Uniqueness

AYPGKF is unique due to its high specificity and potency as a PAR4 agonist. Unlike other peptides or compounds, this compound has been extensively validated in various assays and is widely used as a standard in PAR4-related research .

属性

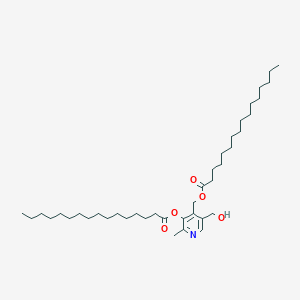

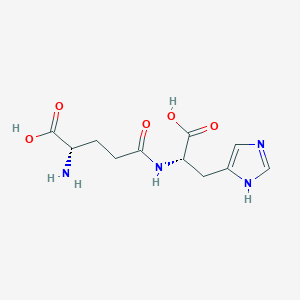

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47N7O8/c1-21(36)30(44)39-26(18-23-12-14-24(42)15-13-23)33(47)41-17-7-11-28(41)32(46)37-20-29(43)38-25(10-5-6-16-35)31(45)40-27(34(48)49)19-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,42H,5-7,10-11,16-20,35-36H2,1H3,(H,37,46)(H,38,43)(H,39,44)(H,40,45)(H,48,49)/t21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULJVZXXUQIUEM-OZDPOCAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AYPGKF interact with its target, PAR4?

A1: this compound mimics the tethered ligand sequence of PAR4, binding intramolecularly to the receptor after its activation by proteolytic cleavage. [, ] This binding triggers conformational changes in PAR4, initiating downstream signaling cascades. []

Q2: Which G protein signaling pathways are primarily activated by this compound?

A2: this compound predominantly activates the Gq/11 pathway, leading to increased intracellular calcium levels. [, , ] It also recruits β-arrestin 1 and 2, contributing to receptor internalization and downstream signaling. [, ]

Q3: Does this compound activate Gi signaling pathways directly?

A3: Unlike thrombin, this compound does not directly activate Gi signaling pathways. [] The observed inhibition of adenylyl cyclase by this compound is dependent on secreted ADP stimulating Gi pathways via the P2Y12 receptor. []

Q4: What is the role of secreted ADP in this compound-mediated platelet activation?

A4: this compound, while capable of inducing platelet aggregation independently of Gi signaling, requires secreted ADP to activate Gi signaling via the P2Y12 receptor for full platelet activation. [, ] This interaction between PAR4 and P2Y12 is crucial for thrombin generation and platelet procoagulant activity. []

Q5: What are the downstream effects of this compound-mediated PAR4 activation in platelets?

A5: this compound induces platelet shape change, aggregation, dense granule secretion, thromboxane production, and fibrinogen receptor (αIIbβ3) activation. [, , , ]

Q6: How does this compound influence Akt phosphorylation in platelets?

A6: this compound activates Akt through a unique pathway independent of the PI3 kinase/P2Y12 pathway typically used by other agonists like ADP. [, ] This Gi-independent Akt activation by this compound involves calcium, Src family kinases, and potentially other yet unidentified pathways. [, , ]

Q7: How does the amino acid sequence of this compound contribute to its potency and selectivity?

A7: The N-terminal Alanine in this compound significantly enhances potency compared to the naturally occurring tethered ligand containing Glycine. [] The Tyrosine at position 2 contributes to PAR4 selectivity, as substitutions with Phenylalanine can activate both PAR1 and PAR4. [, ]

Q8: Can modifications to the this compound peptide structure affect its activity?

A8: Yes, modifications to the this compound structure can significantly alter its activity. For instance, replacing the N-terminal Alanine with trans-cinnamoyl converts this compound from an agonist to a potent antagonist. []

Q9: Are there any known biased agonists derived from the this compound sequence?

A9: Research has identified this compound-derived peptides that exhibit biased agonism, activating β-arrestin recruitment without triggering calcium signaling. [] These biased agonists offer potential for developing more selective PAR4 modulators with tailored downstream effects.

Q10: What is the effect of this compound on platelet function in different animal models?

A10: In mouse models, this compound induces platelet activation, but the response can be modified by specific PAR4 variants. For example, the PAR4-P322L variant, mimicking the human PAR4-P310L polymorphism, exhibits reduced platelet reactivity to this compound. []

Q11: How does this compound contribute to our understanding of PAR4 function in different cell types?

A11: this compound has been instrumental in investigating PAR4's role in various cell types beyond platelets. For example, in cardiomyocytes, this compound revealed a unique PAR4 signaling phenotype involving Src activation and p38-mitogen-activated protein kinase (MAPK) activation, distinct from PAR1 signaling. []

Q12: What are the challenges in developing PAR4 modulators for clinical use?

A14: Challenges include balancing efficacy with safety, achieving selectivity over other PAR family members, and addressing potential off-target effects. [] Developing biased agonists that selectively activate beneficial signaling pathways while avoiding detrimental ones is an active area of research.

Q13: How does the discovery of biased PAR4 agonists like those derived from this compound impact the field?

A15: The identification of biased agonists opens new avenues for developing more selective and safer PAR4-targeted therapies. [] Further research is needed to translate these findings into clinical applications for thrombotic and inflammatory disorders.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

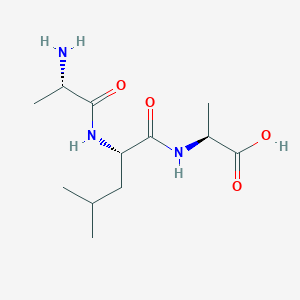

![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)